Angelol M
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Overview
Description
Scientific Research Applications
Angelol M has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other coumarin derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various ailments, including cancer and cardiovascular diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
Angelol M can be synthesized through bioassay-guided fractionation of Angelica sinensis. The isolation process involves extracting the roots with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification processes to achieve high purity levels (≥98%). The production process is optimized to ensure the stability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Angelol M undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Mechanism of Action
The mechanism of action of Angelol M involves its interaction with various molecular targets and pathways. It has been shown to modulate the phosphorylated-ERK/miR-29a-3p pathway, which targets the MMP2/VEGFA axis. This modulation results in anti-metastatic and anti-angiogenic effects, particularly in human cervical carcinoma cells . Additionally, this compound exhibits anticoagulant and antiplatelet activities, contributing to its therapeutic potential .
Comparison with Similar Compounds
Angelol M is structurally similar to other coumarin derivatives, such as:
Angelol A: Known for its anti-metastatic and anti-angiogenic effects.
7,2’,4’-Trihydroxy-5-methoxy-3-arylcoumarin: Another coumarin derivative with biological activity.
Bergapten: A coumarin with phototoxic properties used in phototherapy.
What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1092952-64-1 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(1S,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m0/s1 |
InChI Key |
GFMYIOGFYYHKLA-MKWBBVNXSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]([C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |
SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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